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molecular formula C11H13IO B8325884 5-(2-Iodophenyl)pentan-2-one

5-(2-Iodophenyl)pentan-2-one

Cat. No. B8325884
M. Wt: 288.12 g/mol
InChI Key: TXQWDOAYRXEMFH-UHFFFAOYSA-N
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Patent
US07902224B2

Procedure details

A suspension of dry lithium chloride (6.4 g, 150 mmol) and cuprous cyanide (6.72 g, 75 mmol) in anhydrous tetrahydrofuran (75 ml) was stirred under nitrogen for 15 min at 21° C. and then cooled to −73°. A 0.5M solution of 2-iodobenzylzinc bromide in tetrahydrofuran (150 ml, 75 mmol) was added dropwise over 40 min below −65° C. and the temperature was allowed to rise to −7° C., stirred at this temperature for 0.5 h and then cooled back to −68° C. Chlorotrimethylsilane (19 ml, 150 mmol) was added over 10 min and stirring continued for a further 15 min. A solution of methylvinylketone (6.25 ml, 75 mmol) in anhydrous tetrahydrofuran (150 ml) was dried over anhydrous sodium sulphate and then added to the reaction over 25 min. The mixture was stirred in an acetone/cardice bath for 19 h, reaching −30° C., and then without cooling for 3 h. Aqueous ammonium chloride solution (200 ml) was added carefully and the reaction mixture was extracted with ether (2×200 ml). The combined organic layers were washed with water (200 ml) (a white solid was filtered off and discarded) and saturated brine (200 ml), dried over anhydrous magnesium sulphate and evaporated. The resulting oil was dissolved in cyclohexane (200 ml), solid was filtered off, and the filtrate was evaporated to give an oil (17.6 g). A 2 g portion was purified by flash chromatography on a 90 g Biotage cartridge eluting with an 8:1 mixture of cyclohexane and toluene to give the title compound as a liquid (1.112 g).
Quantity
6.4 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
6.25 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].[Br-].[I:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][Zn+].Cl[Si](C)(C)C.[CH3:18][C:19]([CH:21]=[CH2:22])=[O:20].S([O-])([O-])(=O)=O.[Na+].[Na+].[Cl-].[NH4+]>O1CCCC1>[I:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][CH2:22][CH2:21][C:19](=[O:20])[CH3:18] |f:0.1,2.3,6.7.8,9.10|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
cuprous cyanide
Quantity
6.72 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].IC1=C(C[Zn+])C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
19 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Four
Name
Quantity
6.25 mL
Type
reactant
Smiles
CC(=O)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
21 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen for 15 min at 21° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −73°
CUSTOM
Type
CUSTOM
Details
to rise to −7° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to −68° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for a further 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
added to the reaction over 25 min
Duration
25 min
STIRRING
Type
STIRRING
Details
The mixture was stirred in an acetone/cardice bath for 19 h
Duration
19 h
CUSTOM
Type
CUSTOM
Details
reaching −30° C.
TEMPERATURE
Type
TEMPERATURE
Details
without cooling for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ether (2×200 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (200 ml) (a white solid
FILTRATION
Type
FILTRATION
Details
was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in cyclohexane (200 ml)
FILTRATION
Type
FILTRATION
Details
solid was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC1=C(C=CC=C1)CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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